molecular formula C12H16ClNO2 B15203984 (2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride

(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B15203984
M. Wt: 241.71 g/mol
InChI Key: WEJSMUPIMJAVAK-VZXYPILPSA-N
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Description

(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted piperidine derivative, using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various piperidine derivatives.

Scientific Research Applications

(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride
  • Dihydropinidine

Uniqueness

(2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(2R,6S)-6-phenylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m0./s1

InChI Key

WEJSMUPIMJAVAK-VZXYPILPSA-N

Isomeric SMILES

C1C[C@H](N[C@H](C1)C(=O)O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

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